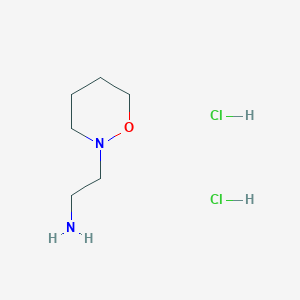

![molecular formula C7H15ClN2O2 B1428302 [1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride CAS No. 1350362-09-2](/img/structure/B1428302.png)

[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride

Übersicht

Beschreibung

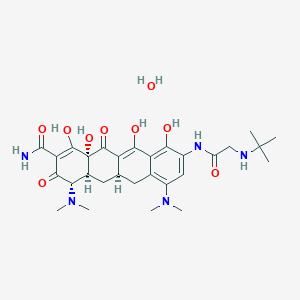

“[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride” is a chemical compound with the molecular formula C7H15ClN2O2 . It is also known as Etizolam, which belongs to the benzodiazepine-like drug class. It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of “[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride” could potentially involve the use of diazomethane. Carboxylic acids react with diazomethane to produce methyl esters . Due to the high reactivity of diazomethane, it is produced in-situ and then immediately reacted with the carboxylic acid to produce the methyl ester .Molecular Structure Analysis

The molecular structure of “[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride” consists of a seven-membered ring with two nitrogen atoms and a carboxylic acid methyl ester group .Chemical Reactions Analysis

The primary chemical reaction involved in the formation of “[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride” is the reaction of carboxylic acids with diazomethane to produce methyl esters . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid .Physical And Chemical Properties Analysis

“[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride” has a molecular weight of 194.659 Da . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Carboxylic acids, such as [1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride, play a crucial role in organic synthesis. They are highly polar and active in organic reactions, including substitution, elimination, and coupling. This compound can be used to synthesize small molecules and macromolecules, which are foundational in creating complex organic compounds .

Nanotechnology

In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. [1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride could potentially modify the surface of nanoparticles to create polymer nanomaterials with enhanced properties .

Polymer Chemistry

This compound may serve as a monomer, additive, or catalyst in the polymerization process. Its polar nature allows it to interact with other monomers, facilitating the creation of synthetic or natural polymers with desired characteristics .

Methyl Ester Synthesis

The compound is a candidate for the synthesis of methyl esters using diazomethane. Methyl esters are important in various chemical industries, including flavors, fragrances, and pharmaceuticals. The reaction involves deprotonating the carboxylic acid followed by an S_N2 reaction to produce the ester .

Medicinal Chemistry

[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride could be used in the synthesis of biologically active compounds, such as indole derivatives. These derivatives have applications in treating cancer cells, microbes, and various disorders in the human body .

Wirkmechanismus

Target of Action

Related compounds have shown antimicrobial activity against gram-positive and gram-negative bacteria .

Mode of Action

It’s known that carboxylic acids react with diazomethane to produce methyl esters . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid .

Biochemical Pathways

It’s known that the compound can be involved in the synthesis of ester derivatives through photochemical strategies .

Pharmacokinetics

Related compounds have been studied for their in-silico and experimental anti-microbial activity .

Result of Action

Related compounds have shown higher activity against all tested strains of bacteria .

Action Environment

It’s known that the compound’s reactivity can be influenced by the presence of other substances in the reaction environment .

Zukünftige Richtungen

“[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride” is used for pharmaceutical testing . It is also known as Etizolam, which was first introduced to the pharmaceutical market in Japan in 1983 as a treatment for anxiety, insomnia, and certain other conditions. Future directions could include further exploration of its potential uses in the pharmaceutical industry.

Eigenschaften

IUPAC Name |

methyl 1,4-diazepane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-5-2-3-8-4-6-9;/h8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAVZDQVXDRGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1428223.png)

![Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1428225.png)

![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)

![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428230.png)

![6-Chloro-5-iodoimidazo[1,2-a]pyridine](/img/structure/B1428231.png)

![3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B1428234.png)

![8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid](/img/structure/B1428236.png)